molecular formula C12H9ClN2O B402227 4-chloro-N-pyridin-3-ylbenzamide CAS No. 14547-79-6

4-chloro-N-pyridin-3-ylbenzamide

Cat. No.: B402227
CAS No.: 14547-79-6
M. Wt: 232.66g/mol
InChI Key: BGSUATYDORXBCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-pyridin-3-ylbenzamide is a chemical compound designed for research and development purposes. Compounds with a similar benzamide core structure, featuring a chloro substituent and a pyridin-3-yl group, are of significant interest in various scientific fields . In medicinal chemistry, such structures are frequently investigated as potential scaffolds for developing therapeutic agents. Related analogues have been explored for their anti-tubercular properties, showing activity against Mycobacterium tuberculosis . The mechanism of action for similar compounds can involve the inhibition of specific bacterial targets, leading to the disruption of essential cellular functions . Furthermore, structurally comparable benzamide compounds are utilized in neuroscience research as selective positive allosteric modulators of specific GABA A receptor subtypes, which are relevant for studying tonic inhibition in the brain . This compound is also valuable in chemical synthesis, serving as a key intermediate for creating more complex molecules, such as pyridinium bromides, which have been studied for their cytotoxic effects on cancer cell lines like A-549 (lung cancer) . Researchers can leverage its functional groups—the chloro and amide linkages—for further functionalization and derivatization. This compound is intended for research applications only and is not approved for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary use. Disclaimer: The research applications mentioned are based on the properties of closely related chemical analogues and are provided for informational purposes to highlight potential research directions.

Properties

CAS No.

14547-79-6

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66g/mol

IUPAC Name

4-chloro-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C12H9ClN2O/c13-10-5-3-9(4-6-10)12(16)15-11-2-1-7-14-8-11/h1-8H,(H,15,16)

InChI Key

BGSUATYDORXBCT-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Group Effects

Pyridine vs. Piperidine Substitution
  • 4-Chloro-N-(piperidin-3-yl)benzamide (CAS 1830639-09-2): Replacing the pyridine ring with a piperidine moiety increases basicity due to the saturated nitrogen heterocycle. This substitution enhances solubility in polar solvents and may alter pharmacokinetic properties, such as membrane permeability [4].
Pyridine-Pyrimidine Hybrids
  • 4-Chloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzamide (CAS 866143-33-1): The addition of a pyrimidine ring introduces hydrogen-bonding sites, improving target binding affinity in kinase inhibitors. This hybrid structure is prevalent in anticancer agents (e.g., imatinib analogs) [5].
  • Synthetic Route : Palladium-catalyzed cross-coupling (e.g., with tetrakis(triphenylphosphine)palladium(0)) is common for such hybrids, as seen in related compounds [3].
Electron-Withdrawing Substituents
  • 4-Chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide derivatives (e.g., CAS 341965-12-6): The trifluoromethyl group enhances metabolic stability and lipophilicity, critical for oral bioavailability.
Amino vs. Chloro Substituents
  • N-(3-Aminopyridin-4-yl)benzamide (CAS 918550-20-6): The amino group on pyridine enables hydrogen bonding with biological targets, contrasting with the chloro group’s electron-withdrawing effects. This analog may serve as a precursor for prodrugs or fluorescent probes [2].

Physicochemical Properties

Compound Name Molecular Formula Key Substituents Predicted pKa Applications
4-Chloro-N-pyridin-3-ylbenzamide C₁₂H₉ClN₂O Cl (para), pyridin-3-yl ~12.1* Polymer synthesis, kinase inhibition
4-Chloro-N-(piperidin-3-yl)benzamide C₁₂H₁₅ClN₂O Cl (para), piperidin-3-yl ~10.5 CNS drug intermediates
N-(3-Aminopyridin-4-yl)benzamide C₁₂H₁₁N₃O NH₂ (pyridine), benzamide ~8.2 Biochemical probes
3-Chloro-N-(6-methylpyridin-2-yl)-4-(pyridin-3-yl)benzamide C₁₉H₁₅ClN₃O Cl (meta), methylpyridin-2-yl, pyridin-3-yl N/A Anticancer research [3]

*Predicted based on analogs (e.g., pKa 12.12 for CAS 1311279-49-8 [9]).

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